![molecular formula C24H23N3O2 B2976752 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 313553-50-3](/img/structure/B2976752.png)

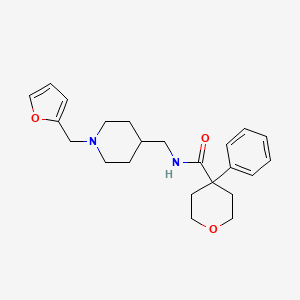

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore and a privileged structure in medicinal chemistry . Benzimidazole and its derivatives exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or the equivalent . The synthetic pathway to various benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring containing 1–2 diamino groups, followed by ring closure to construct the imidazole ring .Molecular Structure Analysis

In terms of molecular structure, benzimidazole derivatives are planar molecules. The planarity of the molecule and the presence of two nitrogen atoms in the imidazole ring make it a versatile moiety capable of diverse chemical reactions .Chemical Reactions Analysis

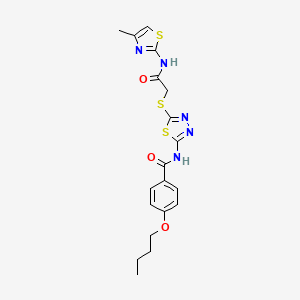

Benzimidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with various electrophiles and nucleophiles .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Aromatic Polyimides

Researchers have synthesized and characterized novel aromatic polyimides using diamines including benzimidazole derivatives. These polymers exhibit solubility in organic solvents and high thermal stability, making them promising for advanced material applications due to their inherent viscosities and degradation temperatures (Butt et al., 2005).

Thermal Fragmentation and Rearrangement of Benzamide Oxime Derivatives

Another study focused on the thermal fragmentation and rearrangement of N-phenylbenzamide oximes, leading to the synthesis of benzimidazoles as major products. This process, which involves a free radical mechanism, underscores the versatility of benzimidazole derivatives in synthetic chemistry (Gaber et al., 2011).

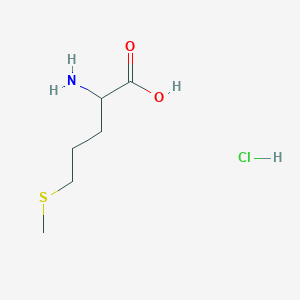

Biological Activity of Benzimidazoles

Benzimidazoles, including derivatives similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide, are highlighted for their significant therapeutic potential. They exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. This positions them as crucial compounds in the development of new drugs (Salahuddin et al., 2017).

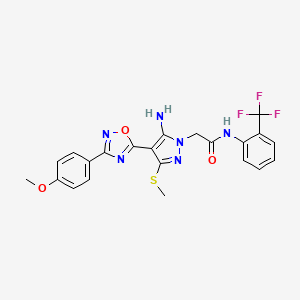

Anticancer Potential of Benzimidazole Derivatives

Specific benzimidazole derivatives have been synthesized and evaluated for their anticancer properties, showing promising results against human neoplastic cell lines. These findings underscore the potential of benzimidazole derivatives in oncology, particularly in the development of novel anticancer agents (Romero-Castro et al., 2011).

Mécanisme D'action

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .

Mode of Action

It is known that imidazole derivatives can block certain biochemical signals, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives have been shown to inhibit the proliferation of certain cell lines, suggesting that they may affect cell growth and division pathways .

Result of Action

Certain imidazole derivatives have been shown to inhibit the proliferation of specific cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-2-3-16-29-18-14-12-17(13-15-18)24(28)27-20-9-5-4-8-19(20)23-25-21-10-6-7-11-22(21)26-23/h4-15H,2-3,16H2,1H3,(H,25,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVGZJPPTICOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)

![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)

![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2976677.png)

![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)

![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2976686.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide](/img/structure/B2976692.png)